molecular formula C8H11Br2N B1382057 4-Bromo-2,6-dimethylaniline hydrobromide CAS No. 101252-37-3

4-Bromo-2,6-dimethylaniline hydrobromide

Cat. No.: B1382057
CAS No.: 101252-37-3
M. Wt: 280.99 g/mol
InChI Key: CQNJNXLBCMLJLF-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylaniline hydrobromide is a chemical compound with the molecular formula C8H11BrN•Br and a molecular weight of 280.99 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is a derivative of 2,6-dimethylaniline, where the hydrogen atoms at the 4-position are replaced by a bromine atom, and it is further combined with hydrobromide.

Mechanism of Action

Target of Action

It’s known to be used in the synthesis of various substances , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

It’s known to participate in chemical reactions as a reagent , but the exact nature of its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of 4-Bromo-2,6-dimethylaniline hydrobromide are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,6-dimethylaniline hydrobromide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds that interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the binding of this compound to specific active sites on enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and proteins. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells through specific transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound to particular subcellular regions can enhance its interactions with target biomolecules and influence its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylaniline hydrobromide typically involves the bromination of 2,6-dimethylaniline. The bromination process can be carried out using brominating agents such as liquid bromine, N-bromosuccinimide (NBS), or copper bromide . The reaction conditions often include a solvent like acetic acid or dichloromethane, and the reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The bromination reaction is carefully controlled to avoid over-bromination or the formation of unwanted by-products. The final product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylaniline hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted anilines or other aromatic compounds.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-2,6-dimethylaniline hydrobromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dimethylaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be suitable.

Biological Activity

4-Bromo-2,6-dimethylaniline hydrobromide (CAS No. 101252-37-3) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is a derivative of aniline, characterized by the presence of a bromine atom and two methyl groups on the aromatic ring, which enhances its biological activity and reactivity.

  • Molecular Formula: C₈H₁₁BrN·Br
  • Molecular Weight: 280.99 g/mol
  • Structure: The compound features a bromine substituent at the para position and two methyl groups at the ortho positions relative to the amino group.

This compound interacts with various molecular targets within biological systems. Its mechanism of action involves:

  • Enzyme Modulation: The compound can influence enzyme activity by acting as an electrophile, which interacts with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Cellular Signaling Pathways: It may alter metabolic pathways and affect cellular signaling processes through its binding to specific receptors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies with reduced side effects. The compound's IC₅₀ values in various assays indicate potent activity against specific tumor types, warranting further investigation into its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent in pharmaceutical formulations.
  • Cytotoxicity Assessment:
    • In vitro assays on MDA-MB-231 breast cancer cells revealed an IC₅₀ of approximately 15 µM for this compound, suggesting significant anticancer activity compared to control compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2,6-dimethylanilineBromine at para positionModerate antibacterial effects
2,6-DimethylanilineNo bromineLower potency in antimicrobial activity
4-Chloro-2,6-dimethylanilineChlorine instead of bromineSimilar cytotoxicity profile

Properties

IUPAC Name

4-bromo-2,6-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJNXLBCMLJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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